molecular formula C12H17Cl2N3 B1391346 c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride CAS No. 1177309-41-9

c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride

Cat. No. B1391346
M. Wt: 274.19 g/mol
InChI Key: LGOOGJRARMPPKF-UHFFFAOYSA-N
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Description

“c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C5H7N3•2HCl and a molecular weight of 184.07 .


Physical And Chemical Properties Analysis

“c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride” is a solid . It has a molecular formula of C5H7N3•2HCl and a molecular weight of 184.07 .

Scientific Research Applications

Imidazole Derivatives in Scientific Research

Imidazole derivatives are known for their significant pharmacological activities and have been the subject of scientific exploration. These compounds play a crucial role in living organisms and are part of the structure of natural compounds like histamine, biotin, certain alkaloids, and nucleic acids. Moreover, they are structural fragments in various medicinal preparations. Imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties, making them valuable in the development of new pharmacological agents.

  • Antimicrobial and Antifungal Applications : Imidazole derivatives serve as raw materials for manufacturing antifungal drugs such as ketoconazole and clotrimazole. They are also used in the synthesis of bactericides like imazilil and prochloraz, indicating their potent antimicrobial and antifungal activities American Journal of IT and Applied Sciences Research, 2022.

  • Anticancer Potential : Certain imidazole derivatives have shown promise in anticancer research. Compounds like ruthenium-based imidazole derivatives have been identified as potential anticancer agents, offering advantages such as reduced toxicity and in vivo tolerance .

  • Antioxidant Properties : Imidazole derivatives have been investigated for their antioxidant capabilities, which are crucial for preventing cell impairment and various diseases. Their ability to act as radical scavengers highlights their potential in therapeutic applications Current topics in medicinal chemistry, 2014.

Safety And Hazards

“c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

properties

IUPAC Name

(1-methylimidazol-2-yl)-(3-methylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-9-4-3-5-10(8-9)11(13)12-14-6-7-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOOGJRARMPPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=NC=CN2C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride
Reactant of Route 2
c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride
Reactant of Route 3
c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride
Reactant of Route 4
c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride
Reactant of Route 5
c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride
Reactant of Route 6
c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride

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